Rhodamine 800
Overview
Description
Rhodamine 800 is a fluorescent dye widely used in various scientific fields due to its excellent optical properties. It is particularly known for its near-infrared fluorescence, making it an ideal candidate for applications in bioimaging, optical probes, and laser technologies . This compound can effectively bind to nanostructures and surface plasmon polaritons, enhancing its utility in advanced material sciences .
Mechanism of Action
Target of Action
Rhodamine 800 (R800) is a membrane-permeable cationic fluorescent probe . It specifically recognizes mitochondrial membrane potentials, thereby attaching to mitochondria and producing bright fluorescence . This makes it a valuable tool for detecting mitochondria in animal cells, plant cells, and microorganisms .
Mode of Action
This compound interacts with its target, the mitochondria, by binding to them due to its recognition of mitochondrial membrane potentials . This binding results in the production of bright fluorescence, which can be used to detect the presence and activity of mitochondria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain. By binding to the mitochondria, this compound can affect the membrane potential, which is crucial for the function of the electron transport chain and the production of ATP .
Pharmacokinetics
It is known that this compound is soluble in ethanol , which could potentially affect its bioavailability.
Result of Action
The primary result of this compound’s action is the production of bright fluorescence when it binds to mitochondria . This allows for the detection and visualization of mitochondria in various types of cells . Additionally, this compound can affect the mitochondrial membrane potential, which could potentially influence mitochondrial function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the fluorescence intensity of this compound varies markedly with the solvent and decreases to less than one-fifth when the solvent is changed from 2-propanone to water . Therefore, the choice of solvent can significantly affect the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Rhodamine 800 has unique biochemical properties that make it suitable for various applications. It is soluble in ethanol, methanol, or DMSO . The fluorescence characteristics of this compound are λex 682 nm and λem 712 nm in methanol . These properties allow this compound to interact with various biomolecules in the biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been used as a probe of energization of cells and tissues in the near-infrared region . It has been used to monitor the energy states of living tissues, in addition to the tissue oxygenation states, by the use of near-infrared spectrophotometry (NIRS) without harmful effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, this compound accumulates in isolated mitochondria in proportion to the mitochondrial membrane potential . In the intact myocardium, this compound binding is independent of the mitochondrial membrane potential .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound deposition was proportional to the perfusate volume (coronary flow and perfusion time) and there was no this compound loss during the washout period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that a lower concentration of PEG–PAMAM–this compound (5 mg/mL) was found to be safe and subsequently tested for neurotoxicity through behavioral assays .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been used as a probe of energization of cells and tissues in the near-infrared region .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, it has been used as a flow-dependent molecular tracer for NIR spectroscopy and high-resolution cardiac imaging .
Subcellular Localization
This compound has specific subcellular localization. For instance, it has been used as a probe of energization of cells and tissues in the near-infrared region . It has been used to monitor the energy states of living tissues, in addition to the tissue oxygenation states, by the use of near-infrared spectrophotometry (NIRS) without harmful effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodamine 800 typically involves the condensation of 3-ethylamino-7-diethylaminophenoxazine-5-one with phthalic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 60-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Rhodamine 800 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may alter its fluorescence properties.
Reduction: Reduction reactions can lead to the formation of leuco-rhodamine, a non-fluorescent form of the dye.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the rhodamine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered fluorescence spectra.
Reduction: Leuco-rhodamine, which is non-fluorescent.
Scientific Research Applications
Rhodamine 800 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Medicine: Utilized in diagnostic imaging and as a marker in various medical assays.
Industry: Applied in the development of advanced materials, including solar cells and lasers.
Comparison with Similar Compounds
Similar Compounds
Rhodamine 6G: Another rhodamine dye with similar fluorescence properties but different excitation and emission wavelengths.
Rhodamine B: Commonly used in biological staining and has a different spectral profile compared to Rhodamine 800.
Uniqueness
This compound is unique due to its near-infrared fluorescence, which provides deeper tissue penetration and reduced background interference in bioimaging applications. This makes it particularly valuable for in vivo studies and advanced imaging techniques .
Properties
IUPAC Name |
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACOCUMLBPNDIN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143686 | |
Record name | Rhodamine 800 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101027-54-7, 137993-41-0 | |
Record name | Rhodamine 800 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101027547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodamine 800 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodamine 800 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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